12-Hydroxylauric-d20 Acid 12-Hydroxylauric-d20 Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18568378
InChI: InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2
SMILES:
Molecular Formula: C12H24O3
Molecular Weight: 236.44 g/mol

12-Hydroxylauric-d20 Acid

CAS No.:

Cat. No.: VC18568378

Molecular Formula: C12H24O3

Molecular Weight: 236.44 g/mol

* For research use only. Not for human or veterinary use.

12-Hydroxylauric-d20 Acid -

Specification

Molecular Formula C12H24O3
Molecular Weight 236.44 g/mol
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-12-hydroxydodecanoic acid
Standard InChI InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2
Standard InChI Key ZDHCZVWCTKTBRY-KHKAULECSA-N
Isomeric SMILES [2H]C([2H])(CO)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Canonical SMILES C(CCCCCC(=O)O)CCCCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration and Isotopic Labeling

12-Hydroxylauric-d20 Acid is systematically named 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-12-hydroxydodecanoic acid. The deuterium atoms are strategically positioned along the carbon chain, preserving the hydroxyl group at the 12th carbon and the carboxylic acid terminus . This labeling minimizes interference with reactive sites, making the compound suitable for tracking metabolic transformations without altering biochemical activity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H4O3D20\text{C}_{12}\text{H}_{4}\text{O}_{3}\text{D}_{20}PubChem
Molecular Weight236.44 g/molBocsci
XLogP33.6PubChem
Hydrogen Bond Donors2PubChem
Rotatable Bonds11PubChem

The SMILES notation [2H]C([2H])(CO)C([2H])([2H])...C(=O)O and InChIKey ZDHCZVWCTKTBRY-KHKAULECSA-N provide unambiguous identifiers for database searches .

Computational and Physicochemical Properties

Topological and Electronic Features

Computational analyses reveal a polar surface area of 57.5 Ų, indicative of moderate hydrophilicity despite the nonpolar deuterated chain . The compound’s logP (3.6) suggests lipid bilayer permeability, advantageous for cell uptake studies .

Table 2: Computed Physicochemical Properties

PropertyValueMethod
Exact Mass236.29808 DaPubChem
Heavy Atom Count15PubChem
Isotope Atom Count20PubChem
Complexity146PubChem

Spectroscopic Signatures

Deuteration shifts NMR signals upfield due to reduced spin-spin coupling. For instance, 1H^1\text{H}-NMR of the parent compound shows a hydroxyl proton at δ 1.2 ppm, which disappears in the deuterated form, replaced by 2H^2\text{H} signals detectable via 2H^2\text{H}-NMR . Mass spectrometry confirms the molecular ion peak at m/z 236.44 .

Applications in Research

Environmental and Metabolic Tracing

Stable isotope labeling enables precise tracking of 12-hydroxylauric acid in environmental matrices. For example, deuterated analogs serve as internal standards in gas chromatography-mass spectrometry (GC-MS) to quantify pollutant degradation in soil and water . In metabolic studies, the compound’s resistance to β-oxidation allows researchers to map fatty acid utilization pathways in vivo .

Plant Stress Response Studies

Although direct evidence for 12-Hydroxylauric-d20 Acid is sparse, its unlabelled form mitigates drought stress in Prunus persica (peach) by enhancing antioxidant enzyme activity (SOD, POD, CAT) and osmolyte accumulation (proline, soluble sugars) . Deuterated versions could elucidate these mechanisms via isotopic labeling, though such studies remain hypothetical .

Table 3: Physiological Effects of 12-Hydroxylauric Acid in Plants

ParameterChange Under DroughtReference
Malondialdehyde (MDA)↓ 55.56–58.48%Frontiers
Soluble Sugars↑ 24.11%Frontiers
Proline↑ 29.3%Frontiers

Challenges and Future Directions

Current limitations include the high cost of deuteration and scarcity of in vivo toxicity data. Future research should prioritize:

  • Eco-Toxicological Profiles: Assessing environmental persistence and bioaccumulation potential.

  • Synthetic Optimization: Developing cost-effective deuteration protocols.

  • Mechanistic Studies: Using deuterated analogs to resolve hydroxylation pathways in lipid metabolism.

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